molecular formula C10H9N3O2 B12977790 3-cyclopropyl-4-nitro-1H-indazole

3-cyclopropyl-4-nitro-1H-indazole

Cat. No.: B12977790
M. Wt: 203.20 g/mol
InChI Key: LRUXIGXIIRMTID-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-nitro-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to form different derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also play a role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-indazole: Lacks the cyclopropyl group but shares the nitro group and indazole core.

    3-Cyclopropyl-1H-indazole: Lacks the nitro group but shares the cyclopropyl group and indazole core.

    3-Cyclopropyl-4-amino-1H-indazole: The nitro group is reduced to an amino group.

Uniqueness

3-Cyclopropyl-4-nitro-1H-indazole is unique due to the presence of both the cyclopropyl and nitro groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-cyclopropyl-4-nitro-2H-indazole

InChI

InChI=1S/C10H9N3O2/c14-13(15)8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)

InChI Key

LRUXIGXIIRMTID-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=NN2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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